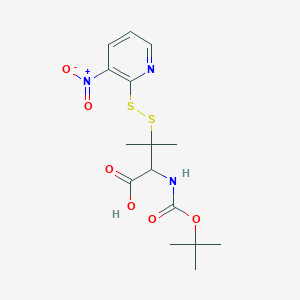

Boc-Pen(NPys)-OH

Description

Structure

3D Structure

Properties

CAS No. |

250375-03-2 |

|---|---|

Molecular Formula |

C15H21N3O6S2 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m1/s1 |

InChI Key |

KBMFCGVAENSRSY-SNVBAGLBSA-N |

SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Synonyms |

Boc-beta; beta-dimethyl-Cys(NPys)-OH |

Origin of Product |

United States |

Protecting Group Orthogonality and Selective Deprotection in Boc Pen Npys Oh Chemistry

Chemical Lability and Stability Profiles of the Boc Protecting Group in the Context of Boc-Pen(NPys)-OH

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in peptide synthesis. rsc.orgamericanpeptidesociety.org Its popularity stems from its stability under a wide range of conditions, coupled with its straightforward removal under specific acidic protocols. organic-chemistry.orghighfine.com

The Boc group is characterized by its stability towards most nucleophiles and basic conditions. organic-chemistry.org This makes it orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. americanpeptidesociety.orgorganic-chemistry.org In the context of this compound, the Boc group's robustness to the conditions required for NPys group manipulation (such as thiolysis) is a key feature of their orthogonality.

Conversely, the Boc group is defined by its lability to acid. americanpeptidesociety.orgwikipedia.org It is readily cleaved under anhydrous acidic conditions, which proceed via the formation of a stable tert-butyl cation. organic-chemistry.org This cleavage is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orgwikipedia.org Other acidic reagents capable of removing the Boc group include hydrogen chloride (HCl) in methanol (B129727) or dioxane, hydrobromic acid (HBr) in acetic acid, and various Lewis acids. wiley-vch.dewikipedia.org The byproducts of this deprotection are typically volatile (isobutene and carbon dioxide), simplifying purification. highfine.com

Table 1: Stability Profile of the Boc Protecting Group

| Condition/Reagent | Stability | Reference |

|---|---|---|

| Strong Acids (e.g., TFA, HCl, HF) | Labile | americanpeptidesociety.orgorganic-chemistry.orgwikipedia.org |

| Bases (e.g., Piperidine, NaOH) | Stable | organic-chemistry.orghighfine.com |

| Nucleophiles/Reducing Agents (e.g., Thiols, Phosphines) | Stable | organic-chemistry.orghighfine.com |

| Catalytic Hydrogenolysis | Stable | rsc.orghighfine.com |

Chemical Lability and Stability Profiles of the NPys Protecting Group in the Context of this compound

The 3-nitro-2-pyridinesulfenyl (NPys) group is a specialized protecting group for the thiol functional group of cysteine and its derivatives, such as penicillamine (B1679230). nih.govoup.com It serves a dual role: it not only masks the reactive thiol but also activates it for specific subsequent reactions. researchgate.netoup.com

A primary function of the NPys group is to serve as an "activating" group for the formation of disulfide bonds. rsc.orgresearchgate.net The S-Npys moiety is an activated disulfide. It readily undergoes thiol-disulfide exchange with a free thiol group from another cysteine or penicillamine residue over a wide pH range. oup.com This reaction is highly efficient and unidirectional, resulting in the formation of a new, unsymmetrical disulfide bond and the release of 3-nitro-2-thiopyridone. oup.comoup.com This property is exceptionally useful for the regioselective synthesis of peptides with multiple, specific disulfide bridges and for conjugating peptides to carrier proteins or other molecules through cysteine residues. bachem.comnih.gov

The stability profile of the NPys group is critical to its role in orthogonal synthesis strategies, particularly in the Boc/benzyl (Bzl) approach. The NPys group is notably resistant to acidic conditions, including neat TFA and even "high" concentration hydrogen fluoride (B91410) (HF), which are used to remove Boc and other acid-labile side-chain protecting groups. nih.govoup.comresearchgate.net However, its stability can be compromised under certain acidic conditions, such as "low-high" HF acidolysis. nih.govresearchgate.net

While stable to acid, the NPys group is labile to reducing agents and certain nucleophiles. It is readily cleaved by tertiary phosphines, such as tri-n-butylphosphine, or by an excess of thiols. rsc.orgoup.com The NPys group is also unstable under the basic conditions used in Fmoc chemistry, such as treatment with piperidine, making it generally unsuitable for that synthetic strategy. nih.govresearchgate.net

Table 2: Stability Profile of the NPys Protecting Group

| Condition/Reagent | Stability | Reference |

|---|---|---|

| Acids (e.g., TFA, "High" HF) | Stable | nih.govoup.comresearchgate.net |

| Bases (e.g., Piperidine) | Labile | nih.gov |

| Thiols / Reductants (e.g., R-SH, P(Bu)₃) | Labile | rsc.orgoup.com |

| Photolytic Cleavage Conditions (~350 nm) | Relatively Stable | rsc.orgnih.govresearchgate.net |

Applications of Boc Pen Npys Oh in Advanced Peptide Synthesis

Integration of Penicillamine (B1679230) Residues via Boc-Pen(NPys)-OH in Solid-Phase Peptide Synthesis (SPPS)

In the more common Fmoc/tBu strategy, the Fmoc group is removed with a base, typically piperidine. The Npys protecting group is unstable under these basic conditions, which complicates its use for internal residues. Consequently, when employing Fmoc chemistry, this compound is most effectively integrated at the N-terminus of the peptide chain after the main sequence has been assembled. The resin-bound peptide is first synthesized using standard Fmoc-protected amino acids. After the final Fmoc deprotection, the free N-terminal amine is coupled with this compound. This approach circumvents the issue of Npys instability.

The coupling reaction itself is achieved using standard peptide coupling reagents. A solution of this compound is pre-activated with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or a modern uronium/guanidinium salt like HATU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) before being added to the resin-bound peptide. rsc.orggoogle.com

| SPPS Strategy | Position of Incorporation | Rationale and Key Steps | Citation |

|---|---|---|---|

| Boc/Bn | Internal or N-terminal | The Npys group is stable to the repetitive TFA deprotection steps used to remove the Boc group from the N-terminus of the growing chain. | researchgate.netbachem.com |

| Fmoc/tBu | N-terminal | The Npys group is labile to piperidine. Therefore, this compound is coupled to the free N-terminus of the fully assembled peptide chain as the final residue. |

Strategies for Peptide Chain Elongation Utilizing this compound

Peptide chain elongation is the stepwise addition of amino acids to build the desired sequence. semanticscholar.org The strategy for elongation depends on where this compound is placed in the sequence.

When this compound is incorporated at the N-terminus, as is common in Fmoc-based SPPS, no further chain elongation is typically required. However, if a synthesis design requires elongation after the addition of this compound, a specific sequence of deprotection and coupling is followed.

Incorporation: The this compound residue is coupled to the resin-bound peptide's free N-terminus.

Boc Deprotection: The temporary Boc protecting group is selectively removed from the penicillamine residue. This is achieved by treating the resin with an acid, most commonly trifluoroacetic acid (TFA), which does not affect the Npys side-chain protection or the acid-labile protecting groups used in a standard Fmoc/tBu strategy. researchgate.netpeptide.com

Neutralization: The newly formed N-terminal ammonium (B1175870) salt is neutralized with a non-nucleophilic base, such as DIEA.

Chain Elongation: With the N-terminus now free, the next protected amino acid (e.g., an Fmoc-amino acid) is coupled using standard activation methods, and the cycle of deprotection and coupling continues until the desired peptide length is achieved. semanticscholar.org

This process highlights the orthogonality of the Boc and Fmoc protecting groups, which allows for their selective removal under different chemical conditions, a fundamental principle in modern peptide synthesis. researchgate.net

| Step | Procedure | Reagents | Purpose | Citation |

|---|---|---|---|---|

| 1 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Selectively removes the N-terminal Boc group, exposing the amine for further coupling. | researchgate.netpeptide.com |

| 2 | Neutralization | DIEA in NMP or DMF | Neutralizes the protonated N-terminus to prepare it for the subsequent coupling reaction. | rsc.org |

| 3 | Coupling | Fmoc-amino acid, HATU, DIEA | Adds the next amino acid residue to the growing peptide chain. | semanticscholar.org |

| 4 | Fmoc Deprotection | Piperidine in DMF | Removes the Fmoc group from the newly added residue to allow for the next coupling cycle. |

Regioselective Incorporations in Multi-Cysteine and Multi-Penicillamine Peptides

A primary and powerful application of the Npys protecting group is in directing the formation of specific disulfide bonds in peptides containing multiple thiol-bearing residues (cysteine or penicillamine). d-nb.info This process, known as regioselective disulfide bond formation, is crucial for synthesizing complex cyclic peptides and proteins where a precise connectivity is required for biological function. semanticscholar.orgd-nb.info

The strategy relies on the principle of orthogonal protection, where different thiol groups are protected by groups that can be removed under different, non-interfering conditions. d-nb.info The Npys group is unique in that it is not merely a protecting group but also a thiol-activating group. d-nb.inforesearchgate.net The S-Npys moiety readily undergoes a thiol-disulfide exchange reaction with a free (unprotected) thiol group under mild, slightly acidic to neutral pH conditions, resulting in the formation of a new disulfide bond. fishersci.com

A common strategy involves synthesizing a peptide with one penicillamine residue protected with Npys and another cysteine or penicillamine residue protected with a different orthogonal group, such as acetamidomethyl (Acm) or methoxytrityl (Mmt). fishersci.combachem.com For example, a peptide can be synthesized with both a Pen(Npys) and a Cys(Mmt) residue. The Mmt group can be selectively removed on-resin using a very dilute acid solution (e.g., 1% TFA in DCM), which leaves the Npys group and other side-chain protections intact. fishersci.combachem.com The now-free thiol of the cysteine residue can then react intramolecularly with the Npys-activated penicillamine, forming a specific disulfide bridge. fishersci.com This allows for the controlled, stepwise formation of multiple disulfide bonds within the same peptide.

| Activated Residue | Orthogonal Partner Residue | Partner Deprotection Condition | Disulfide Formation Condition | Citation |

|---|---|---|---|---|

| Pen(Npys) | Cys(Mmt) / Pen(Mmt) | 1-3% TFA in DCM (on-resin) | Neutral pH, aqueous buffer | fishersci.combachem.com |

| Pen(Npys) | Cys(Acm) / Pen(Acm) | Iodine or Silver(I)/Mercury(II) salts (post-cleavage) | Reaction with a free thiol | bachem.comresearchgate.net |

| Pen(Npys) | Cys(Trt) / Pen(Trt) | TFA (during final cleavage) | Reaction with a free thiol post-cleavage | bachem.com |

Synthesis of Modified Peptides and Peptidomimetics Incorporating Penicillamine

The incorporation of penicillamine itself constitutes a significant peptide modification, creating a peptidomimetic. The gem-dimethyl groups on the β-carbon of penicillamine introduce steric hindrance that restricts the conformational freedom around the Cα-Cβ and Cβ-S bonds. This constraint can stabilize specific secondary structures, such as β-turns, and can also increase the peptide's resistance to enzymatic degradation. A notable example is the synthesis of α4β7 peptide antagonists, where penicillamine residues are incorporated to achieve the desired structure and biological activity. google.com

Furthermore, the reactive nature of the Npys group on this compound makes it an excellent tool for synthesizing other types of modified peptides. The Npys-activated thiol can be used for chemoselective ligation, where the peptide is conjugated to other molecules. For instance, a peptide containing a Pen(Npys) residue can be selectively coupled to a molecule containing a free thiol, such as another peptide, a protein, or a non-peptidic moiety like a peptide nucleic acid (PNA). nih.gov This strategy was demonstrated in the synthesis of PNA-peptide conjugates, where a Cys(Npys)-activated PNA was coupled to a Cys-containing peptide to create a bioconjugate designed to inhibit HIV-1 trans-activation. nih.gov This principle is directly applicable to Pen(Npys) for creating highly modified and functional peptidomimetics.

This versatility makes this compound a valuable reagent for creating peptides with tailored properties, including enhanced stability, controlled three-dimensional structure, and the ability to be conjugated to other functional molecules.

Role of Boc Pen Npys Oh in Disulfide Bond Formation and Thiol Mediated Reactions

Mechanisms of Thiol-Disulfide Interchange Reactions Involving the NPys Group

The Npys group functions as both a protecting and an activating moiety for the thiol function of cysteine or, in this case, penicillamine (B1679230). researchgate.netsemanticscholar.org The core of its utility lies in the thiol-disulfide interchange reaction, a chemoselective process for forming disulfide bonds. researchgate.netresearchgate.net

The mechanism is initiated by the nucleophilic attack of a free thiol group (from another cysteine or penicillamine residue) on the electrophilic sulfur atom of the Pen(NPys) residue. The electrophilicity of this sulfur atom is significantly enhanced by the electron-withdrawing nitro group on the pyridine (B92270) ring. This attack results in the formation of a new, stable disulfide bond between the two thiol-containing residues. Simultaneously, the 3-nitro-2-thiopyridone (Npys-H) is released as a leaving group. researchgate.netsemanticscholar.org This directed reaction allows for site-specific disulfide bond formation without the need for general oxidation agents that could lead to undesired side products. fishersci.com

The reaction is efficient and proceeds rapidly over a wide pH range in aqueous buffers, although it is often favored at neutral to alkaline pH where the attacking thiol is in its more nucleophilic thiolate form. nih.gov The stability of the Npys group to acidic conditions, such as those using trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) common in Boc-strategy solid-phase peptide synthesis (SPPS), makes it a valuable tool for complex peptide synthesis. researchgate.netnih.gov

Table 1: Key Features of the NPys Group in Thiol-Disulfide Interchange

| Feature | Description | Reference |

|---|---|---|

| Function | Acts as a protecting group for the thiol that can be selectively activated for disulfide formation. | researchgate.netsemanticscholar.org |

| Activation | The electron-withdrawing nitro group makes the sulfenyl sulfur highly electrophilic. | researchgate.net |

| Mechanism | A free thiol nucleophilically attacks the Npys-activated sulfur, forming a new disulfide bond. | researchgate.netsemanticscholar.org |

| Leaving Group | 3-nitro-2-thiopyridone is released during the reaction. | researchgate.net |

| Selectivity | Allows for site-directed and chemoselective disulfide bond formation. | researchgate.netfishersci.com |

| pH Condition | The reaction is effective over a broad pH range, often accelerated at neutral to alkaline pH. | nih.gov |

| Acid Stability | Stable to common acids used in Boc-SPPS (e.g., TFA, HF), allowing for orthogonal strategies. | researchgate.netnih.gov |

Strategies for Intramolecular Disulfide Bond Formation Using Boc-Pen(NPys)-OH

The formation of intramolecular disulfide bonds is a key step in synthesizing cyclic peptides, which often exhibit enhanced stability and constrained conformations necessary for biological activity. issuu.com A primary challenge in cyclization is preventing intermolecular reactions that lead to dimerization or polymerization.

A highly effective strategy is to perform the cyclization while the peptide is still attached to the solid-phase resin. researchgate.netresearchgate.net This "on-resin" approach leverages the principle of pseudo-dilution, where the covalent attachment of peptide chains to the resin matrix isolates them from each other, thus favoring intramolecular reactions. issuu.com

The strategy using this compound involves:

Synthesizing a linear peptide on a solid support using SPPS, incorporating this compound at one position and another thiol-containing amino acid (like cysteine) with an orthogonal protecting group (e.g., Acm, Trt, Mmt) at a second position. bachem.com

Once the linear peptide is assembled, the orthogonal protecting group on the second thiol is selectively removed on-resin. For example, an Mmt group can be removed with dilute TFA, conditions to which the Npys group is stable. researchgate.netfishersci.com

The newly freed thiol group is then able to react with the Npys-activated penicillamine residue on the same peptide chain, leading to the formation of the desired intramolecular disulfide bond. researchgate.net

The use of penicillamine (Pen) instead of cysteine can offer an additional advantage. The steric bulk of the gem-dimethyl groups on the penicillamine residue can influence folding and favor the formation of a heterodimeric Cys-Pen bridge over Cys-Cys or Pen-Pen bridges in more complex structures, thereby reducing the formation of undesired isomers. rsc.org

Strategies for Intermolecular and Asymmetric Disulfide Bond Formation Utilizing this compound

This compound is particularly valuable for the synthesis of asymmetric disulfides, where two different peptide chains are linked together (heterodimers). bachem.com The Npys group's ability to direct the reaction is crucial for achieving high yields of the correct product while minimizing the formation of symmetric homodimers. nih.gov

The general strategy involves a two-fragment approach:

Fragment 1 Synthesis: One peptide is synthesized, incorporating this compound. This provides the "activated" fragment. The synthesis is typically performed using Boc-strategy SPPS, as the Npys group is stable under these conditions. researchgate.netnih.gov

Fragment 2 Synthesis: A second, different peptide is synthesized that contains a cysteine or penicillamine residue with a free thiol. If a protecting group is used for this thiol, it must be removed prior to the ligation step.

Ligation: The two peptide fragments are mixed in solution. The free thiol of the second peptide reacts specifically with the Pen(NPys) residue of the first peptide via the thiol-disulfide interchange mechanism described previously. nih.gov This results in the formation of a single, desired heterodimeric product linked by an asymmetric disulfide bond. researchgate.net

Research has demonstrated that this method is highly efficient, giving a single product containing an unsymmetrical disulfide bond. nih.gov The thermodynamic preference for the formation of Cys-Pen disulfide bonds over Cys-Cys or Pen-Pen homodisulfides can further drive the reaction toward the desired asymmetric product, making the use of this compound a robust method for creating precisely defined peptide heterodimers. rsc.org

Table 2: Orthogonal Thiol Protecting Groups for Use with Npys

| Protecting Group | Chemical Name | Deprotection Conditions | Compatibility with Npys | Reference |

|---|---|---|---|---|

| Acm | Acetamidomethyl | Iodine, mercury(II) acetate (B1210297), silver salts | Orthogonal. Npys is stable to Acm deprotection. | bachem.com |

| Trt | Trityl (Triphenylmethyl) | Dilute TFA, acids | Orthogonal. Can be removed selectively in the presence of Npys. | bachem.com |

| Mmt | Methoxytrityl | 1-2% TFA in DCM | Orthogonal. Highly acid-labile for selective removal. | fishersci.combachem.com |

| StBu | S-tert-butylthio | Reduction with thiols or phosphines | Orthogonal. Npys is stable to these reducing agents. | bachem.com |

Thiol-Based Ligation Chemistry Beyond Disulfide Bonds (e.g., Thia-Michael Addition)

While the primary role of the Pen(NPys) group is disulfide bond formation, the penicillamine thiol can be utilized for other crucial bioconjugation reactions, most notably the thia-Michael addition. encyclopedia.pubsrce.hr This reaction forms a stable carbon-sulfur (thioether) bond, which is often more robust than a disulfide bond, particularly in reducing environments.

The thia-Michael addition is a conjugate 1,4-addition of a nucleophilic thiol to an electron-deficient alkene, known as a Michael acceptor. encyclopedia.pub To use the penicillamine from this compound in this reaction, the Npys group must first be removed to liberate the free thiol.

The strategy proceeds in two main steps:

Deprotection of the Npys Group: The peptide containing the Pen(NPys) residue is treated with a reducing agent. Mild phosphines, such as tributylphosphine (B147548) or Tris(2-carboxyethyl)phosphine (TCEP), are highly effective at cleaving the Npys-sulfur bond to yield a free penicillamine thiol. researchgate.net This deprotection is clean and efficient.

Thia-Michael Addition: The peptide now containing a free penicillamine thiol is reacted with a molecule functionalized with a Michael acceptor. The nucleophilic thiol adds across the activated double bond of the acceptor to form a stable thioether linkage. encyclopedia.pubsrce.hr

This approach allows for the site-specific labeling of peptides and proteins with a wide variety of moieties, including fluorophores, biotin, or cytotoxic drugs, provided they are derivatized with a suitable Michael acceptor.

Table 3: Common Michael Acceptors for Thia-Michael Addition

| Michael Acceptor | Resulting Covalent Linkage |

|---|---|

| Maleimide | Thiosuccinimide ether |

| Vinyl Sulfone | Sulfonyl thioether |

| Acrylamide | Carboxamido thioether |

| α,β-unsaturated ketone (enone) | Keto thioether |

Advanced Chemical Ligation Methodologies Employing Boc Pen Npys Oh

Applications in Native Chemical Ligation (NCL) and Related Ligation Reactions

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments. The classic NCL mechanism involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govnih.gov This reaction proceeds through a thioester-linked intermediate that undergoes a spontaneous S-to-N acyl shift to form a native amide bond at the ligation site. rsc.org

The use of Boc-Pen(NPys)-OH facilitates a powerful variation of this methodology. Penicillamine (B1679230), as a β,β-dimethylated analog of cysteine, contains the essential thiol side chain required for ligation-type chemistry. rsc.org In this context, the NPys group plays a pivotal role. While stable to the acidic conditions often used for cleaving other protecting groups in Boc-based solid-phase peptide synthesis (SPPS), the S-Npys disulfide bond is highly susceptible to nucleophilic attack by a free thiol. nih.govbachem.com

The process involves the reaction of a peptide fragment containing an N-terminal Pen(NPys) residue (synthesized using this compound) with a second peptide or protein fragment bearing a free cysteine or penicillamine thiol. This results in a thiol-disulfide interchange, forming a new disulfide bond that links the two fragments. researchgate.net This reaction is highly chemoselective and proceeds smoothly under mild, aqueous conditions, releasing 3-nitro-2-thiopyridone as a byproduct, which can be monitored spectrophotometrically to quantify the extent of conjugation. nih.gov Unlike traditional NCL, which creates a native amide bond, this related ligation reaction generates a stable disulfide bridge at the ligation junction, which can be the final desired linkage or a temporary tether for subsequent intramolecular reactions.

| Feature | Classical Native Chemical Ligation (NCL) | NPys-Mediated Disulfide Ligation |

| N-Terminal Fragment | C-Terminal Thioester | Free Thiol (e.g., Cysteine) |

| C-Terminal Fragment | N-Terminal Cysteine | N-Terminal Pen(NPys) or Cys(Npys) |

| Initial Reaction | Transthioesterification | Thiol-Disulfide Exchange researchgate.net |

| Key Intermediate | Thioester-linked peptide | Disulfide-linked peptide nih.gov |

| Final Linkage | Native Amide Bond | Disulfide Bond nih.gov |

| Driving Force | Irreversible S-to-N Acyl Shift rsc.org | Formation of a stable disulfide |

Development of Chemo- and Regioselective Ligation Protocols with Penicillamine

A significant challenge in the chemical synthesis of complex peptides containing multiple disulfide bonds, such as toxins or hormones, is controlling the correct pairing of cysteine residues to achieve the native structure. rsc.orgresearchgate.net The use of penicillamine, introduced via this compound, offers a strategic advantage in developing chemo- and regioselective ligation protocols to address this issue.

Research has shown that the formation of a heterodimeric disulfide bond between cysteine and penicillamine (Cys-Pen) is often favored over the formation of homodimeric Cys-Cys or Pen-Pen bonds. rsc.org This preferential pairing provides a powerful tool for directing disulfide bond formation in a regioselective manner.

This principle has been harnessed in strategies like Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) . rsc.orgresearchgate.net This approach involves a two-step process:

Intermolecular Disulfide Ligation: Two different peptide fragments, one containing a Pen(NPys) residue and the other a free thiol, are first linked together via a directed thiol-disulfide exchange reaction. researchgate.net This creates a single, linear, disulfide-bridged peptide precursor with high selectivity.

Intramolecular Cyclization: The resulting linear precursor, now held in a specific conformation by the disulfide bridge, undergoes a subsequent intramolecular cyclization. This second ring closure can be achieved through various means, including the formation of a traditional amide bond or a second ligation reaction (e.g., NCL). rsc.orgresearchgate.net

By building the disulfide bridge in a controlled, intermolecular step first, this strategy avoids the statistical mixture of isomers that can result from random oxidation of multiple free thiols, thus ensuring high chemo- and regioselectivity.

| Step | Description | Key Reagent/Moiety | Purpose |

| 1. Fragment Synthesis | Peptides are synthesized via SPPS. | This compound | To install the activated penicillamine residue. |

| 2. Intermolecular Ligation | A Pen(NPys)-containing fragment is reacted with a thiol-containing fragment. | Pen(NPys) and Cys-SH | To form a specific heterodimeric disulfide bridge (Cys-Pen). rsc.org |

| 3. Intramolecular Cyclization | The linear disulfide-bridged peptide is cyclized. | e.g., Peptide thioester + N-terminal Cys | To form the final macrocyclic structure. researchgate.net |

| 4. Deprotection | Remaining protecting groups are removed. | Standard cleavage reagents | To yield the final, correctly-folded peptide. |

Preparation of Modified Proteins and Protein Fragments via Ligation Strategies

The ligation methodologies enabled by this compound are instrumental in preparing a variety of modified proteins and protein fragments with tailored properties for research and therapeutic applications.

Disulfide-Linked Protein Conjugates: A primary application is the site-specific conjugation of peptides to larger proteins. A synthetic peptide containing a Pen(NPys) residue can be selectively attached to a protein that has a solvent-accessible cysteine residue. nih.gov This method is used to create:

Peptide-Protein Hybrids: Combining the functionalities of a small peptide (e.g., a targeting motif or a toxin) with a larger protein (e.g., an antibody).

Labeled Proteins: Attaching biophysical probes, such as fluorophores, to a specific site on a protein for imaging or binding studies. The reaction's progress can be easily monitored by the release of the 3-nitro-2-thiopyridone chromophore. nih.gov

Structurally Constrained and Cyclic Peptides: this compound is a key building block for synthesizing structurally complex peptides. The introduction of penicillamine can induce specific turns and conformations in a peptide backbone. Furthermore, the ligation strategies it enables are critical for creating macrocyclic structures. rsc.orgepfl.ch

Multi-Disulfide Peptides: As described previously, the regioselective control offered by Cys-Pen pairing is crucial for the total synthesis of disulfide-rich peptides like conotoxins, which require a precise and complex pattern of disulfide connectivity to be active. rsc.orgresearchgate.net

Cyclic Peptide Libraries: The Npys-activated thiol can serve as a handle for cyclization. After the initial disulfide exchange, the newly liberated thiol group on the peptide can be reacted with various bis-electrophilic linkers to generate libraries of small cyclic peptides for screening purposes. epfl.ch

These advanced synthesis capabilities allow for the creation of peptides and proteins with enhanced stability, constrained conformations, and novel functionalities that would be difficult to achieve through other methods.

| Product Type | Synthesis Strategy | Key Role of this compound | Example Application |

| Peptide-Protein Conjugate | Thiol-disulfide exchange | Provides the activated Pen(NPys) handle on the peptide for reaction with a protein's cysteine. nih.gov | Attaching a peptide toxin to a targeting protein. bham.ac.uk |

| Multi-Disulfide Peptide | Regioselective Cys-Pen pairing | Enables controlled, stepwise formation of specific disulfide bonds. rsc.org | Synthesis of conotoxins for neurological research. researchgate.net |

| Cyclic Peptide | Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) | Used to form the initial intermolecular disulfide bridge that facilitates subsequent macrocyclization. researchgate.net | Generation of stabilized peptide drugs. nih.gov |

| Peptide Library Conjugate | Disulfide-tethering and release | Creates a disulfide-linked tag that can be cleaved to release a free thiol for further diversification. epfl.ch | High-throughput screening of cyclic peptide libraries. |

Bioconjugation and Functionalization Strategies with Boc Pen Npys Oh

Synthesis of Peptide-Oligonucleotide Conjugates

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the specific targeting capabilities of oligonucleotides with the functional advantages of peptides, such as improved cellular uptake and stability. nih.gov The synthesis of POCs often involves the formation of a stable amide bond between the two components. Boc-Pen(NPys)-OH can be instrumental in strategies that require the introduction of a reactive thiol group for subsequent conjugation steps.

While direct amide coupling between a peptide and an oligonucleotide is a common approach, the use of building blocks like this compound allows for alternative and sometimes more efficient conjugation strategies. For instance, a peptide can be synthesized using solid-phase peptide synthesis (SPPS), incorporating this compound at a specific site. Following the completion of the peptide sequence, the Boc protecting group on the N-terminus and other side-chain protecting groups are removed. The NPys group on the penicillamine (B1679230) residue, however, remains intact and serves as a reactive handle.

The NPys-activated thiol of the penicillamine residue can then react with a thiol-modified oligonucleotide to form a stable disulfide bond. This thiol-disulfide exchange reaction is highly efficient and proceeds under mild conditions, which are crucial for maintaining the integrity of the often-sensitive oligonucleotide. This method provides a reliable way to create POCs with a defined structure and stoichiometry.

Alternatively, the free carboxylic acid of this compound can be activated and coupled to an amino-modified oligonucleotide. After this initial conjugation, the Boc group is removed to expose the N-terminal amine of the penicillamine, and the NPys group can be used for further functionalization, although this is a less common strategy for creating simple POCs.

Preparation of Peptide-Small Molecule Conjugates

The conjugation of small molecules to peptides is a powerful strategy for developing new therapeutics, diagnostic tools, and research probes. lifetein.com this compound provides a versatile platform for achieving this, primarily through the reactivity of its NPys-protected thiol group.

The general approach involves synthesizing a peptide sequence and then introducing the this compound unit. The NPys group acts as an electrophilic sulfur, which readily reacts with nucleophilic thiol groups on a small molecule to form a disulfide linkage. This reaction is highly specific and occurs under mild conditions, preserving the structure and function of both the peptide and the small molecule.

For example, a peptide designed to target a specific receptor can be conjugated to a cytotoxic drug for targeted cancer therapy. The peptide directs the conjugate to the cancer cells, and upon internalization, the disulfide bond can be cleaved in the reducing environment of the cell, releasing the active drug.

The table below outlines the key reactive groups involved in the conjugation of peptides with small molecules using this compound.

| Reactive Group on Peptide (from this compound) | Reactive Group on Small Molecule | Resulting Linkage |

| NPys-activated Thiol | Thiol | Disulfide Bond |

| Carboxylic Acid (activated) | Amine | Amide Bond |

| N-terminal Amine (after Boc deprotection) | Activated Carboxylic Acid | Amide Bond |

Use as a Building Block for Molecular Probes and Labels

Molecular probes and labels are essential tools in biomedical research for visualizing and tracking biological processes. This compound can be used to incorporate a reactive handle into a peptide or other biomolecule, which can then be used to attach a fluorescent dye, a quencher, or another type of label.

The strategy is similar to the preparation of peptide-small molecule conjugates. A peptide is synthesized incorporating this compound. The NPys-activated thiol is then used as a specific attachment point for a label that has been modified with a free thiol group. This allows for the precise positioning of the label within the peptide sequence, which can be critical for applications such as Förster Resonance Energy Transfer (FRET) probes, where the distance between two labels is crucial.

Furthermore, the unique properties of the penicillamine residue itself can be advantageous. The gem-dimethyl groups on the beta-carbon of penicillamine can provide steric hindrance that may influence the local conformation of the peptide and the accessibility of the disulfide bond to reducing agents.

Strategies for Site-Specific Bioconjugation Leveraging Penicillamine's Thiol

Site-specific bioconjugation aims to create homogenous products where a payload is attached to a specific site on a biomolecule. nih.gov This is in contrast to random conjugation methods that can result in a heterogeneous mixture of products with varying properties. The thiol group of penicillamine, introduced via this compound, is an excellent target for site-specific modification.

One key strategy involves the inherent difference in reactivity and steric environment between the thiol of penicillamine and the thiol of cysteine, another common amino acid used for conjugation. The gem-dimethyl groups of penicillamine can influence the accessibility and reactivity of its thiol, allowing for selective reactions when both cysteine and penicillamine are present in the same peptide chain.

Another powerful strategy is the thiol-disulfide exchange reaction with the NPys group. The NPys group is a good leaving group, and its reaction with a free thiol is rapid and specific. This allows for the clean and efficient formation of a disulfide bond at the desired penicillamine position. Research has shown that hetero-disulfide pairing between cysteine and penicillamine can be favored over the formation of homodimers (Cys-Cys or Pen-Pen), which helps to reduce the generation of undesired byproducts. rsc.org

Furthermore, the disulfide bond formed can be designed to be cleavable under specific physiological conditions, such as the reducing environment inside a cell, allowing for the controlled release of a conjugated payload. This is a particularly valuable feature for the design of antibody-drug conjugates (ADCs) and other targeted therapies.

Recent advancements in bioconjugation chemistry have also explored the use of transition metal catalysis for the arylation of thiols. rsc.org While this is a broader field, the principle of using a specific thiol handle, such as the one provided by penicillamine, remains central to achieving site-selectivity.

The table below summarizes some strategies for site-specific bioconjugation using the thiol of penicillamine.

| Strategy | Description | Key Advantage |

| Thiol-Disulfide Exchange | The NPys-activated thiol of Pen(NPys) reacts specifically with a free thiol on another molecule. | High specificity and efficiency under mild conditions. |

| Orthogonal Cysteine Pairing | Leveraging the different properties of cysteine and penicillamine to favor the formation of a specific Cys-Pen disulfide bond. rsc.org | Reduces the formation of unwanted homodimers. rsc.org |

| Cleavable Linkers | The resulting disulfide bond can be cleaved by endogenous reducing agents like glutathione. | Enables controlled release of a payload inside cells. |

Research Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation in Synthetic Intermediates and Products (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural verification of Boc-Pen(NPys)-OH and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the connectivity of atoms within a molecule. For this compound, ¹H NMR spectroscopy would be expected to show characteristic signals corresponding to its distinct proton environments. While specific spectral data is not widely published, a theoretical analysis based on the structure allows for the prediction of key chemical shifts. For instance, in a deuterated solvent like DMSO-d₆, one would anticipate signals for the tert-butoxycarbonyl (Boc) group, the gem-dimethyl protons of the penicillamine (B1679230) residue, the α-proton, and the protons of the 3-nitro-2-pyridinesulfenyl (Npys) aromatic ring. spectrabase.comchemicalbook.com The detection of these specific signals confirms the successful incorporation of both the Boc protecting group and the Npys activating group onto the penicillamine scaffold. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values; actual experimental values may vary.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃C- (Boc group) | ~1.4 | Singlet |

| (CH₃)₂C- (Penicillamine) | Two singlets, ~1.2 - 1.6 | Singlet |

| α-CH (Penicillamine) | ~4.0 - 4.5 | Doublet |

| Aromatic CH (Npys group) | ~7.5 - 8.8 | Multiplets |

| -COOH | ~12.0 - 13.0 | Broad Singlet |

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. thermofisher.com High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the mass of the parent molecule with high accuracy. rsc.orgsemanticscholar.org For this compound, with a molecular formula of C₁₅H₂₁N₃O₆S₂, the expected monoisotopic mass can be precisely calculated and compared against experimental results. biosynth.com The observation of the correct molecular ion peak, often as [M+H]⁺ or [M+Na]⁺, provides strong evidence for the identity of the synthesized compound. u-szeged.hu

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₆S₂ | biosynth.com |

| Molecular Weight | 403.48 g/mol | biosynth.com |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ | semanticscholar.orgu-szeged.hu |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. rsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method used. It separates compounds based on their hydrophobicity. In a typical setup, a C8 or C18 hydrocarbon-based stationary phase is used with a mobile phase consisting of a polar solvent (like water with an acid modifier such as trifluoroacetic acid, TFA) and a less polar organic solvent (like acetonitrile). rsc.orgnih.govrsc.org By running a gradient where the concentration of the organic solvent is increased over time, compounds are eluted from the column based on their polarity. The purity of a sample of this compound can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often required for subsequent synthetic steps. nih.gov

Furthermore, HPLC is a powerful tool for reaction monitoring. For example, in peptide synthesis, small aliquots can be taken from the reaction mixture over time, cleaved from the solid support if necessary, and analyzed by HPLC. nih.govrsc.org The disappearance of the starting material peak (e.g., this compound) and the appearance of the product peak allow for the real-time tracking of the reaction's completion. nih.gov

Table 3: Typical RP-HPLC Conditions for Analysis of this compound and Related Peptides

| Parameter | Description | Source |

|---|---|---|

| System | Analytical or Preparative HPLC System | nih.gov |

| Column | Reversed-Phase C8 or C18 | rsc.orgnih.govrsc.org |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | rsc.orgnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | rsc.orgnih.gov |

| Gradient | Linear gradient of increasing concentration of Mobile Phase B | nih.govrsc.org |

| Flow Rate | 0.4 - 6.0 mL/min (analytical vs. preparative) | nih.gov |

| Detection | UV detector at a specific wavelength (e.g., 214 nm, 280 nm) | - |

Kinetic Studies of Reactions Involving this compound and its Derivatives

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound. The primary reaction of interest is the thiol-disulfide exchange, where the Npys group acts as a leaving group upon nucleophilic attack by a free thiol. researchgate.net This reaction is central to its application in forming specific disulfide bonds in peptide and protein chemistry. fishersci.comresearchgate.net

The rate of this thiol-disulfide exchange reaction is influenced by several factors, including the pH of the solution, the pKa of the attacking thiol, and the nature of the solvent. nih.govnih.gov The reaction is a nucleophilic substitution where the thiolate anion is the active nucleophile. nih.gov Therefore, the reaction rate generally increases with pH as more of the thiol is converted to the more nucleophilic thiolate form.

The Npys group is specifically designed as an excellent leaving group, which activates the disulfide bond for nucleophilic attack. researchgate.netresearchgate.net The stability of the resulting 3-nitro-2-thiopyridone anion contributes to a favorable reaction kinetic profile. rsc.org Kinetic studies can be performed by monitoring the reaction progress over time using spectroscopic or chromatographic methods. For instance, the release of the 3-nitro-2-thiopyridone byproduct, which is a chromophore, can be followed spectrophotometrically to determine the reaction rate.

Table 4: Factors Influencing the Kinetics of Thiol-Disulfide Exchange with this compound

| Factor | Influence on Reaction Rate | Rationale | Source |

|---|---|---|---|

| pH | Rate increases with pH | Higher concentration of the more nucleophilic thiolate anion | nih.gov |

| Thiol pKa | Lower pKa thiols react faster at a given pH | A higher proportion of the thiol exists as the thiolate anion | nih.gov |

| Leaving Group | The Npys group accelerates the reaction | The Npys group is an excellent, stable leaving group, activating the disulfide bond | researchgate.netresearchgate.net |

| Solvent | Polarity and protic nature can affect rates | Solvation of reactants and transition states influences reaction energy barriers | ljmu.ac.uk |

Computational Chemistry Approaches to Reaction Mechanisms and Conformations

Computational chemistry provides valuable insights into the molecular properties, preferred conformations, and reaction mechanisms of this compound at an atomic level. These theoretical methods complement experimental findings and can guide synthetic efforts.

Molecular Modeling and Conformational Analysis can predict the three-dimensional structure and conformational flexibility of this compound. 5z.comcore.ac.uk The conformation of the molecule, particularly around the reactive disulfide bond, can significantly impact its accessibility and reactivity. Computational methods can estimate conformational energies to identify low-energy, stable structures. mhko.science

Mechanistic Studies can be performed to model reaction pathways, such as the thiol-disulfide exchange. By calculating the energies of reactants, transition states, and products, computational chemistry can help elucidate the reaction mechanism, corroborating experimental kinetic data. researchgate.net

Table 5: Computed Molecular Properties for the Analogous Compound Boc-Cys(Npys)-OH

| Property | Value | Significance | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 131.66 Ų | Predicts transport properties like membrane permeability | chemscene.com |

| LogP | 2.708 | Measures hydrophobicity/lipophilicity | chemscene.com |

| Hydrogen Bond Acceptors | 8 | Influences solubility and intermolecular interactions | chemscene.com |

| Hydrogen Bond Donors | 2 | Influences solubility and intermolecular interactions | chemscene.com |

| Rotatable Bonds | 7 | Relates to conformational flexibility | chemscene.com |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-S-(3-nitro-2-pyridylthio)-L-penicillamine |

| Boc-Cys(NPys)-OH | N-(tert-Butoxycarbonyl)-S-(3-nitro-2-pyridylthio)-L-cysteine |

| H-Pen(NPys)-OH | S-(3-nitro-2-pyridylthio)-L-penicillamine |

| TFA | Trifluoroacetic Acid |

| MeCN | Acetonitrile |

| DMSO-d₆ | Deuterated Dimethyl Sulfoxide (B87167) |

| 3-nitro-2-thiopyridone | 3-Nitro-1,2-dihydropyridine-2-thione |

Emerging Research Perspectives and Future Directions for Boc Pen Npys Oh Chemistry

Innovations in Synthetic Accessibility and Scalability for Academic and Industrial Applications

The utility of any chemical building block is fundamentally linked to its accessibility. While Boc-Pen(NPys)-OH is commercially available for research purposes, ongoing developments focus on improving the efficiency, safety, and scalability of its synthesis and that of related reagents. creative-peptides.com The synthesis of Npys-protected amino acids typically involves the reaction of the free thiol with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). jst.go.jp For this compound, a similar strategy starting from Boc-penicillamine would be employed.

Innovations in this area are often directed at the reagents themselves. For instance, a significant drawback of Npys-Cl is its instability, particularly in the presence of moisture or light, which can complicate large-scale industrial synthesis. jst.go.jp To address this, more stable sulfenylating agents have been developed. One such example is 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)), which exhibits higher stability than Npys-Cl while maintaining excellent reactivity for the efficient production of the activated Cys(Npys) disulfide. jst.go.jp Such improvements in reagent stability are crucial for enhancing the scalability and reproducibility of this compound production, making it a more viable and cost-effective tool for both academic and industrial research. These advancements ensure a reliable supply of the building block for applications in peptide synthesis and beyond. thermofisher.com

Expansion into Novel Bioconjugate Applications and Functional Materials

The Npys group is not merely a protecting group; it is an activating group for thiol-disulfide exchange reactions. researchgate.netresearchgate.net This property is central to the expanding use of this compound in the creation of novel bioconjugates and functional materials. The compound serves as a key reagent for introducing a specific, activated disulfide bond into a target molecule.

A primary application lies in the chemoselective formation of disulfide bridges. By reacting a peptide or protein containing a free thiol (like a cysteine residue) with a molecule functionalized with the Pen(Npys) group, a stable, sterically hindered disulfide bond is formed. researchgate.net This strategy has been successfully used to link different peptide fragments together. For example, a peptide with a C-terminal cysteine can be smoothly reacted with another peptide carrying an N-terminal Pen(Npys) to form a heterodimer via disulfide linkage. nih.gov This methodology extends to the conjugation of peptides with other biomolecules, such as oligonucleotides, to create sophisticated hybrid structures for research. ontosight.ai

The unique feature of using the penicillamine (B1679230) derivative, as opposed to a cysteine derivative, is the introduction of the gem-dimethyl groups adjacent to the sulfur atom. This steric bulk can influence the properties of the resulting bioconjugate, potentially increasing its stability against reduction. researchgate.net This enhanced stability is a desirable feature in the design of functional materials, where the integrity of the disulfide linkage is critical for maintaining the structure and function of the assembled system. Researchers are exploring the use of such sterically encumbered and activated linkers to construct peptide-based hydrogels, surface coatings, and other advanced materials with precisely controlled architectures.

Contributions to Fundamental Understanding of Thiol Reactivity and Protecting Group Design in Complex Systems

The study and application of this compound provide significant insights into the principles of thiol reactivity and the strategic design of protecting groups for complex chemical synthesis. nih.gov The Npys group is a prime example of an orthogonal protecting group in the context of Boc-based solid-phase peptide synthesis (SPPS). rsc.org It is stable to the acidic conditions used to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA), yet it can be selectively cleaved under very mild, neutral conditions, such as with tertiary phosphines or other thiols, without disturbing other acid-labile side-chain protecting groups. researchgate.netnih.govresearchgate.net This orthogonality is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with multiple, selectively addressable functional groups. rsc.org

Furthermore, the Npys group is considered an "activating" protecting group. researchgate.netnih.gov Unlike passive protecting groups that simply mask a functional group, the S-Npys moiety is inherently reactive towards free thiols, facilitating a direct and chemoselective thiol-disulfide interchange to form a new disulfide bond. researchgate.netcsic.es This dual role simplifies synthetic pathways, for instance, by allowing for on-resin disulfide bond formation. researchgate.net

The incorporation of the penicillamine scaffold introduces the element of steric control. The gem-dimethyl groups adjacent to the thiol influence the kinetics and thermodynamics of disulfide bond formation and cleavage. Research comparing Cys-Cys and Pen-Cys disulfide bonds has shown that the latter can be significantly more stable towards reduction due to the steric hindrance imposed by the methyl groups. researchgate.net This provides a powerful tool for chemists to fine-tune the stability of disulfide bridges within a peptide or protein structure. The systematic use of Pen(Npys) derivatives helps to build a deeper understanding of how local steric and electronic effects can be harnessed to direct folding and enhance the stability of complex biomolecules, contributing to the rational design of future protecting groups and bioconjugation reagents. researchgate.netnih.gov

Potential for Derivatization in Peptide-Based Drug Discovery and Diagnostics Research (excluding clinical aspects)

In the realm of preclinical research, this compound is a valuable building block for creating peptide derivatives with tailored properties for drug discovery and diagnostics. The ability to introduce a sterically constrained, reactive disulfide linkage at a specific site within a peptide sequence opens up numerous avenues for investigation.

One major area of research is the development of conformationally constrained peptides. The gem-dimethyl groups of the penicillamine residue can significantly restrict the local conformational freedom around the disulfide bond. nih.govoup.com This has been exploited in structure-activity relationship (SAR) studies of peptide hormones and toxins. For example, substituting cysteine with penicillamine in analogs of oxytocin (B344502) and conotoxins has been shown to dramatically alter their biological activity, sometimes converting an agonist into an antagonist. nih.govnih.gov Using this compound allows for the precise and directed formation of these critical, sterically hindered disulfide bridges during synthesis. researchgate.net

This approach enables the systematic exploration of how conformational rigidity affects receptor binding and signaling, which is fundamental to the rational design of peptide-based research tools. By creating libraries of peptides with Pen substitutions at various positions, researchers can probe the geometric requirements for biological activity.

For diagnostics research, the Pen(Npys) moiety can be used to develop highly specific molecular probes. The activated disulfide allows for the covalent attachment of the peptide to a surface, such as in a biosensor, or to a reporter molecule. The increased stability of the Pen-Cys disulfide bond could lead to more robust diagnostic reagents. researchgate.net For instance, a peptide designed to bind a specific disease biomarker could be synthesized using this compound to facilitate its conjugation to a detection agent, creating a stable and specific probe for use in research assays. nih.gov

Q & A

Basic Research Questions

Q. What is the role of Boc-Pen(NPys)-OH in peptide synthesis, and how does its structure enable selective disulfide bond formation?

- Methodological Answer : this compound is a cysteine derivative where the NPys (3-nitro-2-pyridinesulfenyl) group protects the thiol moiety, enabling controlled disulfide bond formation during peptide synthesis. The Boc group protects the α-amino terminus. This compound is critical for introducing disulfide bonds in solid-phase peptide synthesis (SPPS) or solution-phase conjugation. For example, in SPPS, the NPys group facilitates selective activation of cysteine residues for crosslinking via sulfhydryl-disulfide exchange reactions, as demonstrated in the synthesis of primaquine conjugates .

Q. What analytical techniques are recommended for characterizing this compound and its conjugates?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for monitoring reaction progress and purity, while mass spectrometry (MS) confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) verifies structural integrity, particularly the NPys and Boc protecting groups. For example, preparative HPLC was used to purify PQ-Cys(Npys)-Boc conjugates in a study involving Boc-Cys(NPys)-OH activation with HBTU/DIEA .

Q. How do solvent and reagent choices (e.g., DMF, HBTU, DIEA) impact the stability of this compound during coupling reactions?

- Methodological Answer : Polar aprotic solvents like DMF stabilize the activated intermediate (e.g., HBTU-mediated carbodiimide coupling). DIEA, a non-nucleophilic base, ensures efficient deprotonation without side reactions. However, prolonged exposure to DMF at elevated temperatures may degrade the NPys group. Optimize reaction time and temperature (e.g., ice-water bath for 2 hours in primaquine conjugation) to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of disulfide bond formation using this compound under varying reaction conditions?

- Methodological Answer : Contradictions often arise from differences in stoichiometry, pH, or redox conditions. For example, NPys-mediated disulfide formation is pH-sensitive, requiring mildly acidic to neutral conditions. A systematic study should compare:

- Molar ratios (1:1 vs. excess NPys reagent).

- Solvent systems (DMF vs. dichloromethane/methanol mixtures).

- Purification protocols (column chromatography vs. precipitation).

Reference experimental frameworks from peptide synthesis guidelines, such as those in and , which emphasize reproducibility through detailed procedural documentation .

Q. What strategies optimize this compound’s compatibility with orthogonal protecting groups in complex peptide architectures?

- Methodological Answer : Use orthogonal protection schemes (e.g., Fmoc for backbone amines, Trt for alternative cysteine residues) to avoid premature deprotection. For instance, in the synthesis of AMG 416, Boc-L-Cys(NPys)-OH was selectively coupled after solid-phase assembly of Fmoc-protected residues. Validate compatibility via stepwise deprotection tests monitored by HPLC and MS .

Q. How can computational modeling predict NPys group reactivity to minimize empirical trial-and-error in disulfide bond formation?

- Methodological Answer : Density functional theory (DFT) calculations can model sulfhydryl-disulfide exchange kinetics, predicting steric and electronic effects of adjacent residues on NPys reactivity. Pair computational insights with empirical validation using kinetic assays (e.g., UV-Vis monitoring of NPys release at 320 nm). Integrate these methods into iterative experimental design frameworks, as recommended in ’s FINER criteria for rigorous research questions .

Data Contradiction Analysis

Q. Why might this compound-derived conjugates exhibit variable bioactivity despite identical synthetic protocols?

- Methodological Answer : Variability often stems from:

- Conformational heterogeneity : Improper disulfide bond geometry alters target binding. Use circular dichroism (CD) or X-ray crystallography to validate secondary structure.

- Residual impurities : Trace DMF or DIEA may interfere with biological assays. Implement rigorous dialysis or size-exclusion chromatography post-synthesis.

- Oxidative side reactions : NPys degradation products (e.g., nitropyridines) may act as inhibitors. Monitor byproducts via LC-MS and adjust reaction quenching protocols .

Experimental Design Recommendations

Q. How should researchers design experiments to evaluate this compound’s stability under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (−20°C, 4°C, 25°C) and humidity levels. Analyze degradation kinetics via:

- HPLC purity checks at intervals (0, 1, 3, 6 months).

- Mass spectrometry to identify decomposition products (e.g., Boc cleavage or NPys oxidation).

Document findings using templates from ’s preclinical checklist to ensure reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.